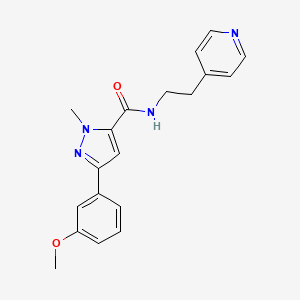

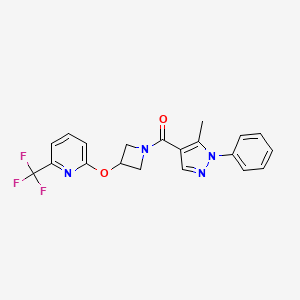

3-(3-methoxyphenyl)-1-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-methoxyphenyl)-1-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A foundational application of compounds closely related to 3-(3-methoxyphenyl)-1-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide lies in their synthesis and characterization for various scientific purposes. For instance, derivatives of the pyrazole and pyrazolopyrimidine families have been synthesized and characterized, demonstrating their potential in vitro cytotoxic activity against specific cell lines, showcasing the compound's relevance in medicinal chemistry and pharmaceutical research (Hassan, Hafez, & Osman, 2014). Additionally, the study of pyrazolo[1,5-a]pyrimidines and related Schiff bases further emphasizes the synthetic versatility and biological significance of these compounds, pointing towards their application in developing anticancer strategies (Hassan, Hafez, Osman, & Ali, 2015).

Crystallographic Studies

Crystallographic studies of related compounds, such as X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provide valuable insights into the structural attributes critical for the activity of these molecules. Such studies not only aid in the understanding of molecular conformations but also in the design of molecules with enhanced biological activities (Wang, Suo, Zhang, Hou, & Li, 2017).

Biological Activities and Potential Therapeutic Applications

The exploration of novel pyrazolo[1,5-a]pyrimidines and their derivatives for in vitro cytotoxic activity against cancer cell lines underscores the potential therapeutic applications of these compounds. By elucidating the structure-activity relationships, researchers can design more effective anticancer agents. This is exemplified in the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating a multifaceted approach to drug discovery and development (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Chemical and Physical Properties Analysis

Detailed analysis of the chemical and physical properties of pyrazole derivatives, including their thermal stability, intermolecular interactions (through Hirshfeld surface analysis), and non-linear optical properties, provides a comprehensive understanding of their potential in various applications, from material science to pharmaceuticals. The synthesis and characterization of novel pyrazole derivatives, including their crystal structure, offer insights into designing compounds with desired properties and functionalities (Kumara, Kumar, Kumar, & Lokanath, 2018).

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological and pharmacological activities .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to affect various cellular components negatively, particularly under conditions of oxidative stress .

Result of Action

Related compounds have been reported to exhibit various biological activities, including antioxidant and antitumor activities .

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-2-methyl-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-23-18(19(24)21-11-8-14-6-9-20-10-7-14)13-17(22-23)15-4-3-5-16(12-15)25-2/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCARNYLGBXEKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)

![N-{[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2964077.png)

![N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2964078.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2964079.png)

![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)

![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2964089.png)

![1,3-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2964090.png)